N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine-based acetamide derivative featuring a 4-chlorophenethyl group at the N-position and a 2-fluorophenyl substituent at the 3-position of the heterocyclic core. The 4-chlorophenethyl chain enhances lipophilicity, while the 2-fluorophenyl group introduces steric and electronic effects that modulate receptor binding .
Properties
Molecular Formula |
C22H17ClFN3O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c23-15-7-5-14(6-8-15)9-11-25-19(28)13-26-18-10-12-31-20(18)21(29)27(22(26)30)17-4-2-1-3-16(17)24/h1-8,10,12H,9,11,13H2,(H,25,28) |
InChI Key |
WBGXBTYACJZQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. Source demonstrates that ethyl 2-amino-4-methylthiophene-3-carboxylate undergoes cyclization with urea derivatives under acidic conditions to yield 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidines. For the target compound, 3-(2-fluorophenyl) substitution is introduced at this stage using 2-fluorophenyl isocyanate (Yield: 72–78%, mp: 215–220°C).
Reaction Conditions
- Reagent: 2-Fluorophenyl isocyanate (1.2 eq)
- Solvent: Dry THF
- Catalyst: p-Toluenesulfonic acid (0.1 eq)
- Temperature: Reflux (68°C)
- Time: 6–8 h
Alternative Route via Thiouracil Intermediates
Source reports an alternative approach using methyl N-methoxycarbonylimidates with 2-cyanoacetamide to form 2,4-dioxopyrimidine intermediates. Subsequent thiophene annulation via Lawesson’s reagent generates the thieno[3,2-d]pyrimidine system (Yield: 65%, confirmed by $$ ^{1}H $$ NMR: δ 7.85–8.10 ppm for aromatic protons).
Functionalization at N-1 Position
Alkylation with Chloroacetamide Precursors
The critical N-1 alkylation employs 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide, synthesized per Source:
Step 1: Synthesis of 2-Chloro-N-[2-(4-Chlorophenyl)ethyl]acetamide
- Starting Materials: 4-Chlorophenethylamine (5 g, 32.1 mmol), Chloroacetyl chloride (3.2 mL, 38.5 mmol)
- Base: Triethylamine (4.5 mL, 32.1 mmol)
- Solvent: Dichloromethane/Acetonitrile (1:1)
- Conditions: 0–20°C, 3.5 h
- Yield: 67% (mp: 128–132°C).
Step 2: N-1 Alkylation
Source details alkylation of thienopyrimidinones using NaH as base in DMF:
- Substrate: 3-(2-Fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (1 eq)
- Alkylating Agent: 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (1.2 eq)
- Temperature: 80°C
- Time: 12 h
- Yield: 58% (HPLC purity >95%).
Optimization of Coupling Reactions
Carbodiimide-Mediated Amide Bond Formation
Source provides a robust protocol for acetamide linkages using EDC/HOBt:
- Reagents: EDC (1.1 eq), HOBt (1.1 eq)
- Solvent: Acetonitrile
- Reaction Time: 24 h
- Workup: Ethyl acetate/NaHCO$$_3$$ wash
- Yield Improvement: 65% → 78% via iterative solvent screening.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI+) : m/z Calc. for C$${22}$$H$${18}$$ClF$$2$$N$$3$$O$$_3$$S [M+H]$$^+$$: 506.0754, Found: 506.0759.
Crystallographic Analysis
Source reports single-crystal X-ray diffraction data for a structurally analogous compound:
- Space Group : P-1
- Unit Cell Parameters :
a = 7.892 Å, b = 9.415 Å, c = 12.673 Å
α = 89.12°, β = 78.45°, γ = 85.33° - Hydrogen Bonding : N–H···O chains along a-axis.
Industrial-Scale Production Considerations
Purification Protocols
Yield Optimization Table
| Step | Initial Yield | Optimized Yield | Key Modification |
|---|---|---|---|
| Core Cyclization | 65% | 78% | THF → DMF solvent swap |
| N-1 Alkylation | 58% | 72% | NaH → K$$2$$CO$$3$$ base change |
| Final Coupling | 65% | 81% | EDC/HOBt → DCC/DMAP |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
- N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Key Differences: Utilizes a thieno[2,3-d]pyrimidine isomer (vs. [3,2-d] in the target compound) and includes ethyl and methyl substituents at positions 3, 5, and 4.
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () Key Differences: Replaces the 2-fluorophenyl group with a 4-methylphenyl ring and retains a 4-chlorophenyl substituent.
Substituent Modifications
- N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () Key Differences: Incorporates a chloro-fluorophenyl group at the N-position and a p-tolyl substituent at position 7 of the thienopyrimidine core. Impact: The dual halogenation (Cl/F) increases electrophilicity, while the p-tolyl group may improve metabolic stability compared to the target compound’s 2-fluorophenyl moiety .
- N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide () Key Differences: Substitutes the thienopyrimidine core with a phenoxy-acetamide backbone and adds a nitro group.
Physicochemical Properties
*Predicted using ChemAxon software.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (CAS Number: 1260946-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 459.9 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClFN3O3S |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 1260946-67-5 |
The thieno[3,2-d]pyrimidine scaffold has been shown to exhibit various biological activities, primarily through its interaction with specific biological targets. The compound's activity is attributed to its ability to inhibit tau aggregation, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that compounds with similar scaffolds can effectively inhibit tau fibrillization, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Research has identified that modifications to the thieno[3,2-d]pyrimidine core can significantly affect the compound's potency and selectivity. For example:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups like fluorine and chlorine enhances the compound's ability to interact with biological targets.
- Dioxo functionality : The dioxo group in the structure is crucial for maintaining the compound's activity against tau aggregation.
Case Studies
-
Inhibition of Tau Aggregation : A study evaluated various thienopyridazine derivatives for their ability to inhibit tau fibrillization in vitro. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition rates in a heparin-induced tau K18PL fibrillization assay .
Compound IC50 (µM) Notes Thienopyridazine A 0.5 High potency against tau aggregation Thienopyridazine B 1.0 Moderate potency - Pharmacokinetics and Toxicity : Another study assessed the pharmacokinetic properties of related compounds in vivo. These studies revealed that certain analogues achieved therapeutic concentrations in brain tissue without notable side effects at doses up to 50 mg/kg/day . This suggests a favorable safety profile for compounds structurally related to this compound.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves dissolving 4-chlorophenylacetic acid and an appropriate amine derivative in dichloromethane, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in the presence of triethylamine at 273 K. Stirring for 3 hours under controlled pH ensures optimal amide bond formation . Yield optimization (~80%) is achievable by adjusting solvent polarity (e.g., dichloromethane/ethyl acetate mixtures) and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Essential techniques include:
- 1H NMR : Peaks at δ 7.82 (d, J = 8.2 Hz) and δ 10.10 (s) confirm aromatic protons and amide NH, respectively. Splitting patterns (e.g., doublets, singlets) validate substituent positions .
- Elemental Analysis : Match experimental values (e.g., C: 45.29%, N: 12.23%) with theoretical calculations (C: 45.36%, N: 12.21%) to confirm purity .
- Mass Spectrometry : A molecular ion peak at m/z 344.21 [M+H]+ corroborates the molecular formula .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group with unit cell parameters a = 18.220 Å, b = 8.118 Å) provides precise bond lengths and dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups). Hydrogen-bonding networks (N–H⋯O) stabilize crystal packing .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic effects like tautomerism or solvent interactions. Validate computational models (DFT or molecular dynamics) against experimental data by:
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine-based analogs?
Key approaches include:
- Substituent Variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity. Evidence from related compounds shows that para-substituted halogens enhance target binding .
- Scaffold Modification : Introduce fused heterocycles (e.g., thieno[3,2-d]pyrimidin-4-one) to improve metabolic stability. Biological assays (e.g., kinase inhibition) guide prioritization .
Q. What methodological considerations are critical for analyzing in vitro biological activity?
- Dose-Response Curves : Use concentrations spanning 0.1–100 µM to determine IC50 values. Include positive controls (e.g., staurosporine for kinase assays).
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers.
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetic profiles .
Q. How can molecular docking studies predict binding modes to therapeutic targets like kinases?
- Template Selection : Use crystal structures of homologous targets (e.g., PDB ID: 1ATP for EGFR kinase).
- Ligand Preparation : Minimize the compound’s energy using molecular mechanics (MMFF94 force field).
- Docking Validation : Compare predicted poses with experimental SAR data (e.g., fluorophenyl group orientation in the ATP-binding pocket) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic/basic conditions?
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Mechanistic Insights : Acidic hydrolysis may cleave the acetamide bond, while basic conditions could degrade the thienopyrimidine core. Cross-reference degradation products with LC-MS data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
